5-Formyl-2-hydroxyphenylboronic acid
Overview
Description
5-Formyl-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C7H7BO4 It is a boronic acid derivative that features both a formyl group (-CHO) and a hydroxy group (-OH) attached to a phenyl ring
Mechanism of Action
Target of Action
Boronic acids and their esters, including 5-formyl-2-hydroxyphenylboronic acid, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters can undergo various transformations, including oxidations and aminations . These transformations can result in changes to the compound and its targets.
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in water is marginal , which could impact their bioavailability.
Result of Action
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is known to form new carbon–carbon bonds , which can lead to the creation of new compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-hydroxyphenylboronic acid typically involves the following steps:
Hydroboration: The initial step often involves the hydroboration of a suitable precursor, such as an alkyne or alkene, to introduce the boronic acid functionality.
Formylation: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroboration and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 5-Carboxy-2-hydroxyphenylboronic acid
Reduction: 5-Hydroxymethyl-2-hydroxyphenylboronic acid
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
5-Form
Properties
IUPAC Name |
(5-formyl-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDXMNHBAFRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263012 | |
Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-62-8 | |
Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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